molecular formula C9H16O B13321461 2-(Cyclopropylmethyl)-2-methylbutanal

2-(Cyclopropylmethyl)-2-methylbutanal

Cat. No.: B13321461
M. Wt: 140.22 g/mol
InChI Key: RSYZCCOSENQIBO-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2-methylbutanal is an organic compound characterized by a cyclopropylmethyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the use of cyclopropylmethyl bromide and 2-methylbutanal in a nucleophilic substitution reaction. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2-methylbutanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylmethyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 2-(Cyclopropylmethyl)-2-methylbutanoic acid

    Reduction: 2-(Cyclopropylmethyl)-2-methylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Cyclopropylmethyl)-2-methylbutanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2-methylbutanal depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the cyclopropylmethyl group and the aldehyde functional group. These groups can participate in various reactions, such as nucleophilic addition and substitution, which are facilitated by the compound’s electronic structure .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Similar in structure but with a ketone functional group instead of an aldehyde.

    2-(Cyclopropylmethyl)-2-methylbutanoic acid: The oxidized form of 2-(Cyclopropylmethyl)-2-methylbutanal.

    2-(Cyclopropylmethyl)-2-methylbutanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both a cyclopropylmethyl group and an aldehyde functional group.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(cyclopropylmethyl)-2-methylbutanal

InChI

InChI=1S/C9H16O/c1-3-9(2,7-10)6-8-4-5-8/h7-8H,3-6H2,1-2H3

InChI Key

RSYZCCOSENQIBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1CC1)C=O

Origin of Product

United States

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